(1E)-1-(9H-fluoren-2-yl)ethanone oxime
CAS No.: 110827-07-1
Cat. No.: VC7516395
Molecular Formula: C15H13NO
Molecular Weight: 223.275
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110827-07-1 |
|---|---|
| Molecular Formula | C15H13NO |
| Molecular Weight | 223.275 |
| IUPAC Name | (NE)-N-[1-(9H-fluoren-2-yl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C15H13NO/c1-10(16-17)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,17H,9H2,1H3/b16-10+ |
| Standard InChI Key | APZPUDOAVIELNU-MHWRWJLKSA-N |
| SMILES | CC(=NO)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(1E)-1-(9H-Fluoren-2-yl)ethanone oxime belongs to the oxime family, formed via the condensation of 1-(9H-fluoren-2-yl)ethanone (a ketone) with hydroxylamine. The "1E" designation specifies the E-configuration of the imine (C=N) bond, which influences its stereochemical reactivity . The fluorenyl group, a bicyclic aromatic system, confers rigidity and planar geometry, enhancing intermolecular interactions in solid-state or catalytic environments .
Table 1: Key Identifiers of (1E)-1-(9H-Fluoren-2-yl)ethanone Oxime
| Property | Value | Source |
|---|---|---|
| CAS Number | 110827-07-1 | |
| Molecular Formula | C₁₅H₁₃NO | |
| Molecular Weight | 223.27 g/mol | |
| IUPAC Name | (1E)-N-Hydroxy-1-(9H-fluoren-2-yl)ethanimine | |
| Purity | ≥97% (HPLC) |
Synthesis and Manufacturing
Conventional Oxime Formation
The synthesis typically involves reacting 1-(9H-fluoren-2-yl)ethanone with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime .
Industrial-scale production, as reported by MolCore, adheres to ISO-certified protocols, ensuring batch consistency and purity ≥97% .
Stereoselective Synthesis
The E-configuration is favored under kinetic control, as demonstrated in iron-catalyzed oxime formations . For instance, iron(II) phthalocyanine catalysts promote selective E-isomer formation via O-coordination to the metal center, stabilizing the transition state .
Physicochemical Properties
Solubility and Stability
While explicit solubility data are unavailable, analogous fluorenyl oximes exhibit limited water solubility due to their hydrophobic aromatic cores. They are typically soluble in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . Stability studies indicate resistance to hydrolysis under neutral conditions but sensitivity to strong acids or bases, which cleave the oxime bond .
Spectroscopic Characterization
-
IR Spectroscopy: A strong absorption band near 3200–3400 cm⁻¹ corresponds to the O–H stretch of the oxime group. The C=N stretch appears at ~1650 cm⁻¹ .
-
NMR: ¹H NMR spectra display characteristic singlet peaks for the fluorenyl protons (δ 7.2–7.8 ppm) and a broad signal for the oxime hydroxyl (δ 9–10 ppm) .
Reactivity and Functionalization
O-Alkylation and Etherification
The oxime hydroxyl group undergoes O-alkylation with alkyl halides (e.g., allyl bromide) in the presence of copper(I) iodide (CuI) and di-tert-butyl peroxide (DTBP) . This reaction yields ether derivatives, expanding utility in polymer chemistry or prodrug design .
Metal-Complexation Behavior
The oxime’s nitrogen and oxygen atoms act as bidentate ligands, forming stable complexes with transition metals like iron(II) or copper(I) . These complexes are pivotal in catalysis; for example, iron-oxime systems facilitate allylic aminations or cycloadditions .
Applications in Pharmaceutical Research
Intermediate in API Synthesis
(1E)-1-(9H-Fluoren-2-yl)ethanone oxime is a precursor to kinase inhibitors and anticonvulsants. Its fluorenyl moiety enhances binding affinity to hydrophobic enzyme pockets, as seen in analogues targeting EGFR or VEGFR2 .
Table 2: Therapeutic Targets of Fluorenyl Oxime Derivatives
| Compound Class | Target (IC₅₀) | Application | Source |
|---|---|---|---|
| Oxime ethers | VEGFR2 (0.04 µM) | Antiangiogenic | |
| Metal-oxime complexes | B-Raf (0.0001 µM) | Anticancer | |
| O-Alkylated oximes | ErbB1 (0.022 µM) | Antiproliferative |
Antifungal and Antibacterial Activity
Structurally related to azole antifungals, fluorenyl oximes exhibit moderate activity against Candida albicans and Staphylococcus aureus, though specific data for this compound remain unexplored .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume